But-3-ene-1-sulfonamide
Overview
Description
But-3-ene-1-sulfonamide is an organosulfur compound with the molecular formula C4H9NO2S. It is characterized by the presence of a sulfonamide group attached to a butene chain.
Mechanism of Action
Target of Action
But-3-ene-1-sulfonamide is a type of sulfonamide, a group of compounds known for their antibacterial activity . The primary targets of sulfonamides are bacterial enzymes, specifically dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) to synthesize folic acid . By inhibiting this reaction, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth and replication .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the biochemical pathway for the synthesis of folic acid . Folic acid is a key component in the synthesis of nucleic acids, so its absence hinders the replication of bacterial DNA. This leads to the cessation of bacterial growth and eventually bacterial death .
Pharmacokinetics
Sulfonamides in general are known to have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted in the urine . The specific ADME properties of this compound would need further investigation.
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and replication. By preventing the synthesis of folic acid, it disrupts the production of nucleic acids, which are essential for bacterial DNA replication . This leads to the cessation of bacterial growth and eventually bacterial death .
Biochemical Analysis
Biochemical Properties
But-3-ene-1-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities. It acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
Cellular Effects
The effects of this compound on cells are primarily due to its ability to inhibit the synthesis of folic acid, which is crucial for cell growth and replication . By inhibiting this process, this compound can effectively halt the growth and replication of bacteria .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the enzyme dihydropteroate synthetase . By acting as a competitive inhibitor, this compound prevents the enzyme from using PABA to synthesize folic acid . This effectively halts the production of folic acid, which is crucial for bacterial growth and replication .
Dosage Effects in Animal Models
Sulfonamides are commonly used in veterinary medicine to treat a variety of bacterial infections .
Subcellular Localization
As a competitive inhibitor of the enzyme dihydropteroate synthetase, it is likely to be localized in the cytoplasm where this enzyme is typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions: But-3-ene-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, resulting in the formation of the sulfonamide bond . The reaction is typically carried out under mild conditions, making it an efficient and environmentally friendly process.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: But-3-ene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfonic groups.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
But-3-ene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Sulfamethazine: Used in veterinary medicine for its antimicrobial activity.
Sulfadiazine: Employed in combination with other drugs to treat infections.
Uniqueness: But-3-ene-1-sulfonamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a versatile building block for the synthesis of more complex compounds.
Properties
IUPAC Name |
but-3-ene-1-sulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-2-3-4-8(5,6)7/h2H,1,3-4H2,(H2,5,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZNAQVOJRWEMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCS(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
291514-02-8 | |
Record name | but-3-ene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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